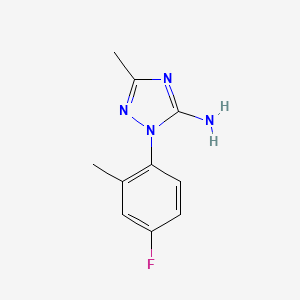

1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

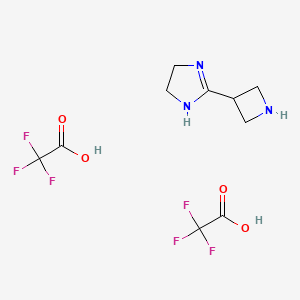

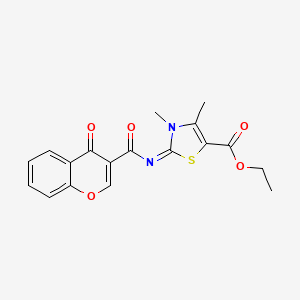

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms. It has a fluorine atom attached to the phenyl ring, which can significantly alter the properties of the molecule, often increasing its reactivity. The presence of a methyl group on the triazole ring may also influence its chemical behavior .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl groups. These groups can cause the molecule to have distinct regions of electron density, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the fluorine atom, and the methyl groups. The 1,2,4-triazole ring is a versatile moiety that can participate in various chemical reactions. The fluorine atom is highly electronegative, making the carbon-fluorine bond polar and susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The 1,2,4-triazole ring could contribute to its stability and may influence its boiling and melting points .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into 1,2,4-triazole derivatives, such as the ones related to the specified compound, has shown promising antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating moderate to good antimicrobial activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Catalyst- and Solvent-Free Synthesis

Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free method for synthesizing derivatives involving 1,2,4-triazole, using microwave-assisted Fries rearrangement. This efficient approach not only simplifies the synthesis of such compounds but also has implications for their structural and theoretical studies, potentially leading to new pharmaceuticals R. Moreno-Fuquen, Kevin Arango-Daraviña, Diana Becerra, Juan C Castillo, A. Kennedy, M. Macías, 2019.

Antitumor Activity

The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, closely related to the specified molecule, was synthesized and found to inhibit the proliferation of cancer cell lines, indicating its potential as a lead compound in cancer therapy Xuechen Hao, Jiu-Fu Lu, Ye Chen, Yang Wang, Shi Ding, Ju Liu, 2017.

Microwave-Assisted Synthesis and Antimicrobial Activity

Dengale et al. (2019) synthesized 1,3,4-thiadiazoles and 1,2,4-triazoles via microwave irradiation, leading to compounds with significant in vitro antibacterial and antifungal activity. This underscores the versatility of 1,2,4-triazole derivatives in generating new antimicrobial agents S. G. Dengale, B. Karale, H. Akolkar, N. Darekar, K. Deshmukh, 2019.

Future Directions

Mechanism of Action

Target of Action

The compound’s primary targets are Tumor necrosis factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These are key cytokines involved in the inflammatory response. TNF is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. IL-1β and IL-6 are also pro-inflammatory cytokines that play important roles in immune response.

Mode of Action

The compound acts as an inhibitor of these cytokines, reducing their levels and thereby mitigating the inflammatory response . It achieves this by binding to these cytokines and preventing them from interacting with their respective receptors, thus blocking the signal transduction pathway .

Biochemical Pathways

The inhibition of these cytokines affects the NF-κB signaling pathway , a key regulator of immune response to infection. Inhibition of TNFα, IL-1β, and IL-6 leads to a decrease in the expression of inflammatory genes that are regulated by the NF-κB pathway .

Pharmacokinetics

The compound is likely to be absorbed in the gastrointestinal tract after oral administration .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the key cytokines involved in the inflammatory response, the compound can reduce cellular infiltration to sites of inflammation, thereby reducing local damage .

properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)-5-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c1-6-5-8(11)3-4-9(6)15-10(12)13-7(2)14-15/h3-5H,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFJAYZZLUTDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C(=NC(=N2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341439-39-1 |

Source

|

| Record name | 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2813789.png)